3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

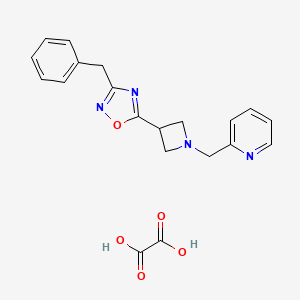

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a small-molecule heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a benzyl group and at position 5 with an azetidine ring bearing a pyridin-2-ylmethyl substituent. The oxalate counterion enhances its solubility and stability, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name |

3-benzyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O.C2H2O4/c1-2-6-14(7-3-1)10-17-20-18(23-21-17)15-11-22(12-15)13-16-8-4-5-9-19-16;3-1(4)2(5)6/h1-9,15H,10-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVANHZDVZYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the azetidine ring with a pyridin-2-ylmethyl halide in the presence of a base.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the oxadiazole compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound may be used in the development of new materials with unique electronic, optical, or mechanical properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from literature, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

The benzotriazole moiety in enables aromatic stacking interactions, which could enhance binding to hydrophobic pockets but reduce conformational flexibility compared to the azetidine in the target compound.

Azetidine vs. Flexible Chains :

- The azetidine ring in the target compound and introduces conformational rigidity, likely improving binding specificity compared to more flexible alkyl chains. This is critical for minimizing off-target effects in drug design .

Oxalate Counterion :

Pharmacological Implications

- Target Selectivity : The pyridine-azetidine-oxadiazole architecture in the target compound may offer a balance between hydrogen bonding (pyridine) and rigidity (azetidine), making it suitable for targets requiring precise steric complementarity (e.g., kinase inhibitors or GPCR modulators).

- Metabolic Stability : The azetidine ring’s small size may confer greater metabolic stability compared to bulkier substituents like benzotriazole in , which could be prone to oxidative degradation.

- FLAP Binding Potential: While direct evidence is lacking, structurally related oxadiazoles (e.g., indoles and quinolines) have shown affinity for 5-lipoxygenase-activating protein (FLAP) in leukotriene synthesis inhibition assays .

Biological Activity

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1351616-15-3) is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 396.4 g/mol. It features a unique structure that combines an oxadiazole ring with azetidine and pyridine moieties, which are known to influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1351616-15-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 396.4 g/mol |

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied. These compounds exhibit a range of pharmacological effects including:

- Anticancer Activity : 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. They are believed to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .

- Antimicrobial Properties : Several derivatives demonstrate antibacterial and antifungal activities due to their ability to disrupt microbial cell function .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid synthesis and cellular proliferation.

- Receptor Interaction : It potentially interacts with various receptors in the body, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress Modulation : By affecting oxidative stress pathways, it may contribute to cytoprotection or promote apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy:

Study 1: Anticancer Properties

A study demonstrated that various 1,3,4-oxadiazole derivatives exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of HDACs and induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

Research indicates that certain oxadiazole derivatives possess significant antibacterial activity against Gram-positive bacteria. The structural modifications in the oxadiazole ring enhance their interaction with bacterial cell membranes .

Study 3: Anti-inflammatory Effects

A series of oxadiazole compounds were synthesized and tested for their ability to inhibit COX enzymes. The results showed that some derivatives selectively inhibited COX-2 over COX-1, suggesting a potential for developing anti-inflammatory drugs with fewer side effects .

Q & A

Q. Critical Parameters :

- Temperature control during cyclization (prevents ring-opening).

- Solvent choice (DMF for SN2 reactions; ethanol for salt formation).

- Yield optimization via stoichiometric balancing (e.g., 78% yield for N-benzylation ).

Basic: How is structural confirmation achieved for this compound?

Q. Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR : Identifies protons on benzyl (δ 7.2–7.4 ppm), pyridinylmethyl (δ 8.0–8.6 ppm), and azetidine (δ 3.5–4.0 ppm) groups.

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and oxadiazole ring carbons (~165 ppm) .

Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 435.18 for C₂₁H₂₀N₄O₅) .

X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between oxadiazole and pyridine rings ~80°) .

Q. Pitfalls :

- Overlapping signals in NMR (use 2D techniques like COSY/HSQC).

- Salt dissociation during MS (soft ionization methods preferred).

Advanced: How to design bioactivity assays while addressing cytotoxicity?

Q. Experimental Design :

Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., kinases, GPCRs) based on structural analogs .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (e.g., kinase activity).

- Cell Viability : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .

Dose-Response Analysis :

- Positive Control : Compare with known inhibitors (e.g., staurosporine for kinases).

- Selectivity Screening : Test against off-target proteins (e.g., cytochrome P450 isoforms).

Q. Data Conflict Resolution :

- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using Z-factor statistical validation .

Advanced: How to optimize reaction conditions for azetidine functionalization?

Q. Methodology :

Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for SN2 efficiency.

Catalyst Use :

- Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) improves benzylation yields .

- Microwave Assistance : Reduces reaction time (e.g., 2h vs. 8h for cyclization).

Yield vs. Purity Trade-offs :

Q. Case Study :

- LiAlH₄ reduction of azetidine (55% yield) risks ring-opening; NaBH₄ with NiCl₂ offers milder conditions .

Advanced: How to conduct SAR studies for analogs with modified substituents?

Q. SAR Framework :

Core Modifications :

- Azetidine Replacement : Compare with pyrrolidine (increased flexibility) or piperidine (bulkier) analogs .

- Oxadiazole Isosteres : Test 1,3,4-thiadiazole for improved metabolic stability .

Substituent Effects :

- Benzyl vs. Fluorobenzyl : Fluorine enhances lipophilicity (logP ↑0.5) and target binding (e.g., π-stacking) .

- Pyridinylmethyl Position : 2-pyridyl vs. 3-pyridyl (steric effects on receptor docking).

Q. Data Analysis :

- Use molecular docking (AutoDock Vina) to correlate substituent size/charge with binding scores .

Advanced: What crystallization strategies improve X-ray diffraction quality?

Q. Protocol :

Solvent Selection : Slow evaporation from ethanol/water (1:1) promotes single-crystal growth .

Temperature Gradients : Gradual cooling (0.5°C/min) reduces lattice defects.

Additive Screening : Trace amounts of diethyl ether enhance crystal packing .

Q. Challenges :

- Hygroscopicity of oxalate salt: Store under nitrogen atmosphere during crystallization.

Advanced: How to apply computational modeling to predict reactivity?

Q. Workflow :

DFT Calculations :

- Optimize geometry (B3LYP/6-31G*) to identify nucleophilic sites (e.g., azetidine N-atom).

- Calculate Fukui indices for electrophilic attack .

MD Simulations :

Q. Validation :

- Compare predicted vs. experimental reaction rates (e.g., cyclization energy barriers).

Advanced: How to develop HPLC methods for purity analysis?

Q. Method Development :

Column Selection : C18 (5 µm, 250 × 4.6 mm) for polar heterocycles.

Mobile Phase :

- Isocratic : 60% acetonitrile/40% 10 mM ammonium acetate (pH 6.5) .

- Gradient : 20–80% acetonitrile over 20 min for impurity profiling.

Detection : UV at 254 nm (oxadiazole absorbance) .

Q. Validation Parameters :

- LOQ : ≤0.1% for trace intermediates.

- Retention Time Reproducibility : ≤2% RSD across runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.